1-Nitro-2-[(phenylsulfanyl)methyl]benzene
Description
1-Nitro-2-[(phenylsulfanyl)methyl]benzene is an organic compound with the molecular formula C13H11NO2S It is characterized by the presence of a nitro group (-NO2) and a phenylsulfanyl group (-S-Ph) attached to a benzene ring
Properties
IUPAC Name |
1-nitro-2-(phenylsulfanylmethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVXRZUGRXJNKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Nitro-2-[(phenylsulfanyl)methyl]benzene can be synthesized through several synthetic routes. One common method involves the nitration of 2-[(phenylsulfanyl)methyl]benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Nitro-2-[(phenylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The phenylsulfanyl group can be oxidized to a sulfone group (-SO2-Ph) using oxidizing agents like hydrogen peroxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 1-Amino-2-[(phenylsulfanyl)methyl]benzene.
Reduction: 1-Nitro-2-[(phenylsulfonyl)methyl]benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitro-2-[(phenylsulfanyl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-nitro-2-[(phenylsulfanyl)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The phenylsulfanyl group can also participate in binding interactions with proteins and other macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Nitro-2-[(phenylsulfonyl)methyl]benzene
- 1-Nitro-4-[(phenylsulfanyl)methyl]benzene
- 1-Nitro-2-[(phenylsulfanyl)ethyl]benzene
Uniqueness
1-Nitro-2-[(phenylsulfanyl)methyl]benzene is unique due to the specific positioning of the nitro and phenylsulfanyl groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
